7-Bromo-2-chloroquinoline-3-carboxylic acid
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Overview
Description
7-Bromo-2-chloroquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H5BrClNO2. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine and chlorine atoms in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinoline-3-carboxylic acid typically involves the halogenation of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where 2-chloroquinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (III) bromide (FeBr3) yields the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction parameters and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives or reduced to yield different quinoline analogs.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base like triethylamine (TEA) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
7-Bromo-2-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and advanced materials
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloroquinoline-3-carboxylic acid is primarily based on its ability to interact with biological targets through halogen bonding and π-π interactions. The bromine and chlorine atoms enhance the compound’s electrophilicity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit or modulate the activity of specific proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 7-Bromoquinoline-3-carboxylic acid
- 2,7-Dichloroquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 7-Bromo-2-chloroquinoline-3-carboxylic acid exhibits unique reactivity due to the presence of both bromine and chlorine atoms. This dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery. The compound’s distinct electronic properties make it a valuable tool in various chemical transformations and biological studies .
Properties
Molecular Formula |
C10H5BrClNO2 |
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Molecular Weight |
286.51 g/mol |
IUPAC Name |
7-bromo-2-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15) |
InChI Key |
IJXMHDBDCOYONF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Br |
Origin of Product |
United States |
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